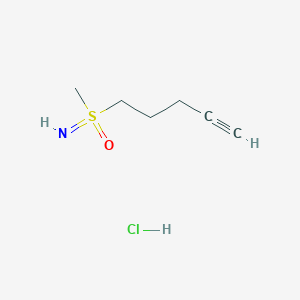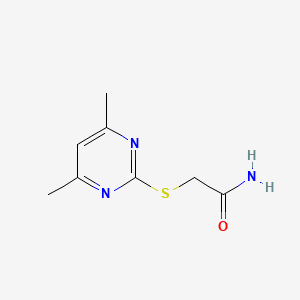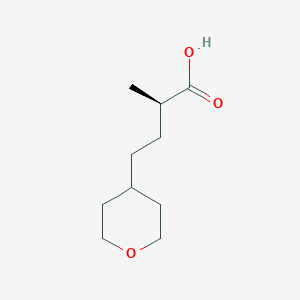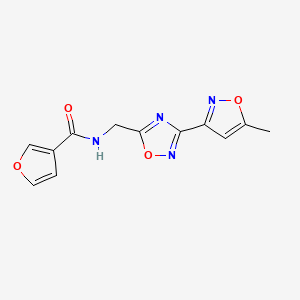![molecular formula C19H16N4O4 B2587476 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941946-11-8](/img/structure/B2587476.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been widely studied for its potential use in scientific research. MPN is a small molecule inhibitor that has been shown to have promising effects in various biological systems.
科学的研究の応用
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential use in various biological systems. It has been shown to be a potent inhibitor of several kinases, including JAK2, FLT3, and RET. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its ability to inhibit the activity of specific kinases. By inhibiting these kinases, this compound can disrupt various signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately leads to the inhibition of tumor growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of specific signaling molecules, such as STAT3 and AKT. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific pathways and study their effects on various biological systems. Additionally, this compound has been shown to have low toxicity in vivo, making it a potentially safe option for use in animal studies. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
将来の方向性
There are several future directions for the study of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One potential area of research is the development of more potent and selective inhibitors of specific kinases. Additionally, this compound could be studied for its potential use in combination with other drugs to enhance its efficacy. Finally, the use of this compound in clinical trials for the treatment of cancer and inflammatory diseases could be explored further.
合成法
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves a series of steps that have been optimized over time. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base to form this compound. The purity of the final product is typically confirmed by HPLC or NMR.
特性
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERYRLEXJIBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)
![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)


![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)



![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)


![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)